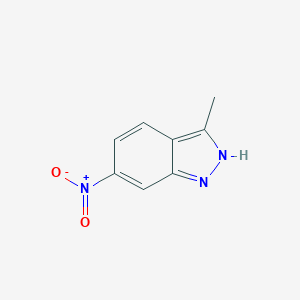

3-Methyl-6-nitro-1H-indazole

Overview

Description

3-Methyl-6-nitro-1H-indazole is an important organic reagent or pharmaceutical intermediate compound . It is used in the preparation of key intermediates of pazopanib . It is a slightly yellow to tawny powder with a molecular weight of 177.16 .

Synthesis Analysis

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . Various methods for the synthesis of indazole derivatives have been developed . For example, a Cu (OAc) 2 -catalyzed facile synthesis of 1 H -indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis

The molecular formula of 3-Methyl-6-nitro-1H-indazole is C8H7N3O2 . The IUPAC name is 3-methyl-6-nitro-2 H -indazole . The InChI is InChI=1S/C8H7N3O2/c1-5-7-3-2-6 (11 (12)13)4-8 (7)10-9-5/h2-4H,1H3, (H,9,10) .Chemical Reactions Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . The reactions in HCl (aq) correspond to 1a → 2a, 1b → 2b (95%) + 3b (5%), 1c → 2c, 1d → 2d, and 1e → 3e; neutral 3e decomposes into 1e plus a small isomerization into 2e .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-6-nitro-1H-indazole include a molecular weight of 177.16 g/mol , a topological polar surface area of 74.5 Ų , and a complexity of 216 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .Scientific Research Applications

Anticancer Applications

3-Methyl-6-nitro-1H-indazole: is an important intermediate in the synthesis of Pazopanib , a medication used to treat various types of cancer . It acts as a tyrosine kinase inhibitor and is particularly effective against soft tissue sarcoma (STS). The compound’s role in the inhibition of cancer cell proliferation highlights its significance in oncology research.

Anti-Inflammatory and Antibacterial Properties

Indazole compounds, including 3-Methyl-6-nitro-1H-indazole , exhibit anti-inflammatory and antibacterial properties . They can be utilized in the development of new drugs to treat inflammatory diseases and bacterial infections, offering potential for extensive research in microbiology and immunology.

Antidepressant and Antihypertensive Effects

The indazole motif is present in several marketed drugs with antidepressant and antihypertensive effects . Research into 3-Methyl-6-nitro-1H-indazole could lead to the development of novel treatments for depression and hypertension, contributing to the fields of neurology and cardiovascular studies.

Synthesis of Selective Inhibitors

This compound can be employed to create selective inhibitors of phosphoinositide 3-kinase δ, which are used in treating respiratory diseases . This application is crucial for respiratory therapy research, particularly in the context of diseases like asthma and chronic obstructive pulmonary disease (COPD).

Neurological Disorders Treatment

3-Methyl-1H-indazole: , a related compound, has shown potential in treating neurological disorders such as trigeminal neuralgia . By extension, 3-Methyl-6-nitro-1H-indazole could be researched for similar neurological applications, possibly offering new avenues for treating chronic pain.

Ophthalmological and Urological Research

The ability of 3-Methyl-1H-indazole to inhibit histamine H3 receptor activity suggests that 3-Methyl-6-nitro-1H-indazole might be studied for its effects on eye diseases and bladder cancer . This opens up potential research applications in ophthalmology and urology.

Future Directions

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . They serve as important building blocks for many bioactive natural products and commercially available drugs . Therefore, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on developing more efficient synthesis methods and exploring the diverse biological activities of these compounds .

Mechanism of Action

Target of Action

The primary targets of 3-Methyl-6-nitro-1H-indazole are Nitric Oxide Synthase (NOS) enzymes, specifically the inducible and endothelial forms . These enzymes play a crucial role in producing nitric oxide, a key molecule involved in many physiological and pathological processes.

Mode of Action

3-Methyl-6-nitro-1H-indazole interacts with its targets by inhibiting the activity of NOS enzymes . This inhibition prevents the production of nitric oxide, leading to changes in various physiological processes that depend on this molecule.

Biochemical Pathways

The inhibition of NOS enzymes affects several biochemical pathways. Nitric oxide is involved in vasodilation, immune response modulation, neurotransmission, and cell death regulation. Therefore, the inhibition of nitric oxide production can have widespread effects on these pathways .

Result of Action

The molecular and cellular effects of 3-Methyl-6-nitro-1H-indazole’s action are primarily due to the reduced production of nitric oxide. This can lead to changes in blood vessel dilation, immune response, neurotransmission, and cell survival . Additionally, it has been shown to inhibit histamine H3 receptor activity, which may account for its effects on eye diseases and bladder cancer .

properties

IUPAC Name |

3-methyl-6-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-7-3-2-6(11(12)13)4-8(7)10-9-5/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNWSYKLFDLUIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448355 | |

| Record name | 3-Methyl-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-6-nitro-1H-indazole | |

CAS RN |

6494-19-5 | |

| Record name | 3-Methyl-6-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6494-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

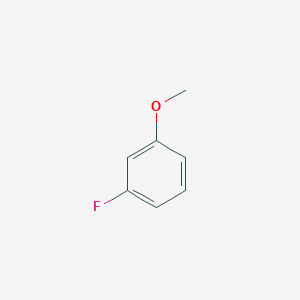

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

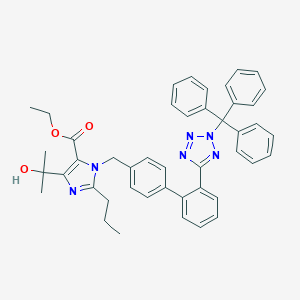

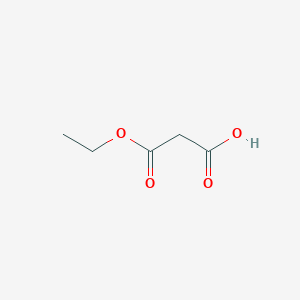

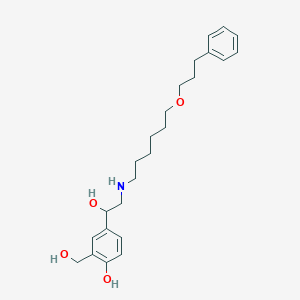

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of 3-methyl-6-nitro-1H-indazole in current research?

A1: 3-Methyl-6-nitro-1H-indazole serves as a crucial intermediate in the multi-step synthesis of Pazopanib hydrochloride [, , ]. Pazopanib hydrochloride, commercially known as Votrient, is a tyrosine kinase inhibitor used in cancer treatment [].

Q2: What synthetic challenges have been addressed regarding the production of 3-methyl-6-nitro-1H-indazole?

A2: Researchers have successfully scaled up the synthesis of 3-methyl-6-nitro-1H-indazole to 200 g/batch, achieving a yield of 79.6% from the starting material, ethylaniline []. This involved optimizing various reaction parameters, including the amount of sulfuric acid used during nitration, acetic acid and sodium hydroxide concentrations during diazotization for ring closure, reaction temperature control, and reagent addition methods []. These optimizations ensured both the safety and efficiency of the large-scale synthesis process.

Q3: Beyond Pazopanib hydrochloride, are there other applications for 3-methyl-6-nitro-1H-indazole or its derivatives?

A3: While the provided research primarily focuses on the use of 3-methyl-6-nitro-1H-indazole in Pazopanib hydrochloride synthesis, one study explored its derivative, 2,3-diethyl-6-nitro-2H-indazole []. This derivative shows potential as a key intermediate for developing novel molecule-targeting angiogenesis inhibitors with anti-tumor activity [].

Q4: Are there any characterization details available for 3-methyl-6-nitro-1H-indazole?

A4: While the provided abstracts don't offer specific spectroscopic data for 3-methyl-6-nitro-1H-indazole, they confirm its successful synthesis and characterization. Researchers employed techniques such as 1H NMR, MS, and IR to confirm the structure of Pazopanib hydrochloride, confirming the successful incorporation and transformation of the 3-methyl-6-nitro-1H-indazole intermediate []. Further investigation into the full research articles might offer more detailed characterization data for the compound itself.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S,4R,5R,6R)-5-Acetamido-3,4,6-tris(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B32103.png)